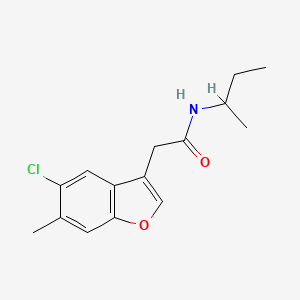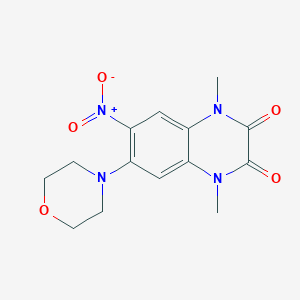
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE
概要
説明
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE: is a synthetic organic compound belonging to the quinoxalinedione family This compound is known for its unique chemical structure, which includes a morpholine ring, nitro group, and quinoxalinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves the following steps:
Formation of the Quinoxalinedione Core: The quinoxalinedione core is synthesized through the condensation of an appropriate o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the quinoxalinedione core using a mixture of concentrated sulfuric acid and nitric acid.
Morpholine Ring Addition: The morpholine ring is added through a nucleophilic substitution reaction, where the nitro-substituted quinoxalinedione reacts with morpholine under basic conditions.
Methylation: The final step involves methylation of the quinoxalinedione core using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Amino-substituted quinoxalinedione.
Substitution: Various substituted quinoxalinedione derivatives depending on the nucleophile used.
科学的研究の応用
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in its binding affinity and activity. The compound can modulate various cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,4-dimethyl-6-(4-piperidinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a piperidine ring instead of a morpholine ring.
1,4-dimethyl-6-(4-morpholinyl)-7-chloro-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1,4-DIMETHYL-6-(MORPHOLIN-4-YL)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to the presence of both the nitro group and morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1,4-dimethyl-6-morpholin-4-yl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-15-9-7-11(17-3-5-23-6-4-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGSDOJLJLDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4398428.png)
![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)
![4-chloro-N-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}benzamide](/img/structure/B4398437.png)
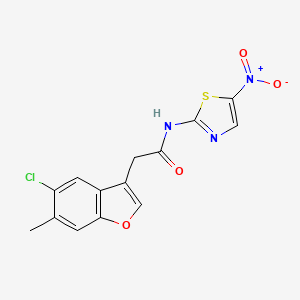
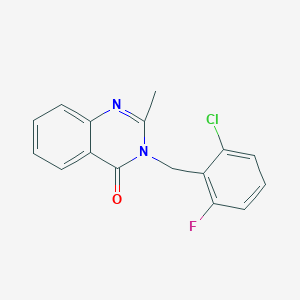
![N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4398458.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)
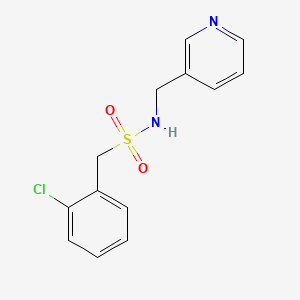
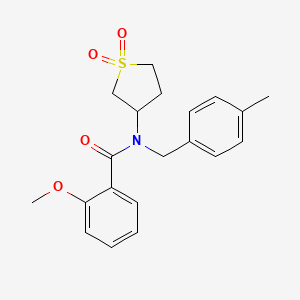
![1-benzyl-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B4398481.png)
![13-cyclopentyl-17-(1-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4398494.png)
![5-{4-[(2-bromophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4398500.png)
